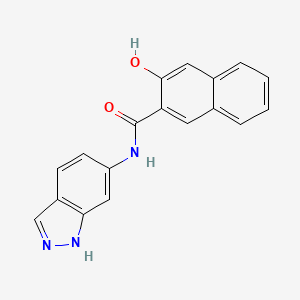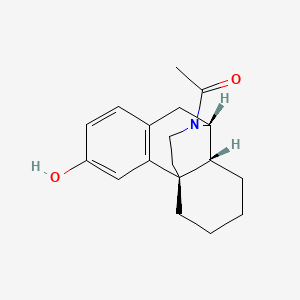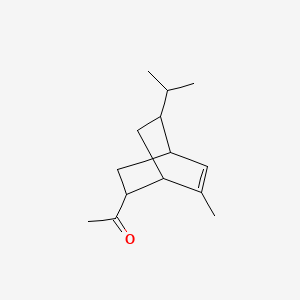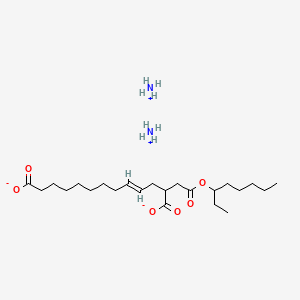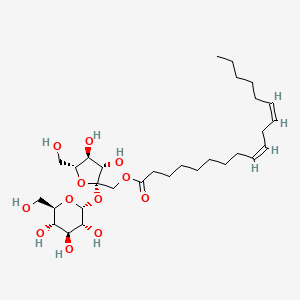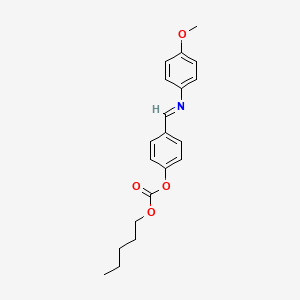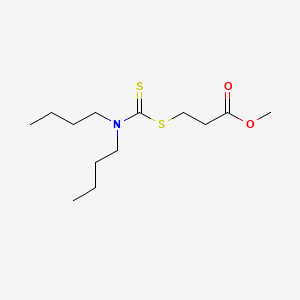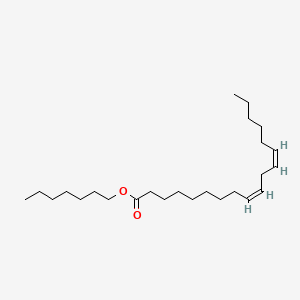
Heptyl (9Z,12Z)-octadeca-9,12-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl (9Z,12Z)-octadeca-9,12-dienoate is a chemical compound that belongs to the class of fatty acid esters. It is derived from linoleic acid, which is a polyunsaturated omega-6 fatty acid. This compound is known for its unique structure, which includes a heptyl ester linked to a linoleic acid backbone. It is commonly used in various industrial and scientific applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of linoleic acid with heptanol. This reaction can be catalyzed by acids such as sulfuric acid or by enzymes like lipases. The reaction conditions usually include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or lipase
Solvent: Toluene or hexane
Reaction Time: 6-12 hours
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the esterification process is optimized for higher yields. The process involves continuous stirring and the removal of water formed during the reaction to drive the equilibrium towards the ester product. The final product is then purified using distillation or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Heptyl (9Z,12Z)-octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to form saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated heptyl octadecanoate.
Substitution: Amides or ethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Heptyl (9Z,12Z)-octadeca-9,12-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Used in the formulation of cosmetics, lubricants, and biofuels.
Wirkmechanismus
The mechanism of action of Heptyl (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with cell membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for enzymes like lipases and oxidases, leading to the formation of bioactive metabolites. These interactions can modulate various cellular pathways, including inflammatory and oxidative stress responses.
Vergleich Mit ähnlichen Verbindungen
Heptyl (9Z,12Z)-octadeca-9,12-dienoate can be compared with other similar compounds such as:
Heptyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate: Contains an additional double bond, making it more unsaturated.
(9Z,12Z)-octadecadien-1-ol: A fatty alcohol with similar double bond positions but lacks the ester group.
(3Z,6Z,9Z)-3,6,9-Octadecatriene: A triene with three double bonds, used in pheromone synthesis.
The uniqueness of this compound lies in its specific ester linkage and the presence of two cis double bonds, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
97635-36-4 |
|---|---|
Molekularformel |
C25H46O2 |
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
heptyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C25H46O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25(26)27-24-22-20-8-6-4-2/h10-11,13-14H,3-9,12,15-24H2,1-2H3/b11-10-,14-13- |
InChI-Schlüssel |
DBFMOWZBHVFCHH-XVTLYKPTSA-N |
Isomerische SMILES |
CCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


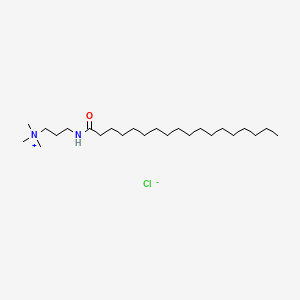
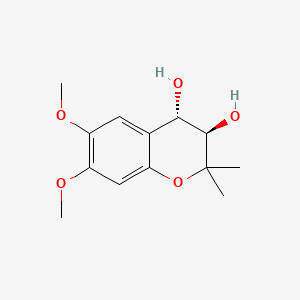
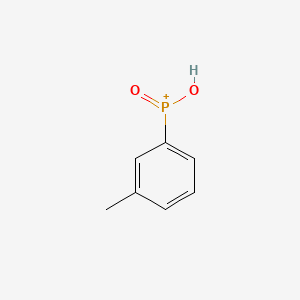
![1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B12667750.png)
